

# Application Notes: Catalytic Systems for Adipic Acid and Diethanolamine Polycondensation

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Compound of Interest					
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Introduction Poly(ester amide)s (PEAs) are a versatile class of polymers that combine the beneficial properties of both polyesters and polyamides. Their biodegradability, stemming from hydrolyzable ester linkages, and their enhanced thermal and mechanical stability, due to hydrogen bonding between amide groups, make them highly attractive for biomedical applications, including drug delivery and tissue engineering.[1][2][3] The polycondensation of adipic acid with diethanolamine is a key reaction for synthesizing a specific type of PEA, where the diethanolamine monomer provides both hydroxyl and secondary amine functionalities for ester and amide bond formation, respectively. The choice of catalyst is critical as it dictates reaction efficiency, polymer properties, and process conditions.

Catalytic Approaches The synthesis of PEAs from adipic acid and diethanolamine can be achieved through several catalytic routes, primarily involving melt polycondensation. This process involves heating the monomers above their melting points, often under vacuum, to drive the reaction forward by removing the water byproduct. Key catalytic systems include acid catalysts, metal-based catalysts, and enzymatic catalysts.

• Acid Catalysis: Protic acids like p-toluenesulfonic acid (p-TSA) are effective catalysts for esterification.[4] They function by protonating the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl and amine groups of diethanolamine. Phosphoric acid (H<sub>3</sub>PO<sub>4</sub>) has also been successfully used in polycondensation for related polyesters.[5]



- Metal-Based Catalysis: Organometallic compounds, particularly those based on tin, are
  widely used in polymerization. Catalysts such as stannous chloride (SnCl<sub>2</sub>) and dibutyltin
  methoxide (Bu<sub>2</sub>Sn(OMe)<sub>2</sub>) have been employed in the synthesis of various PEAs.[1][6]
  These catalysts are thought to activate the carbonyl group, facilitating the condensation
  reaction.
- Enzymatic Catalysis: Biocatalysis offers a greener alternative, proceeding under milder reaction conditions which can prevent unwanted side reactions.[7] Lipases, such as Candida antarctica lipase B (CAL-B), often in an immobilized form like Novozym 435, are highly effective for catalyzing both esterification and amidation reactions in the synthesis of polyesters and polyamides.[8][9]

Factors Influencing Polycondensation Several process parameters significantly influence the properties of the final polymer. A study on the polycondensation of adipic acid and diethanolamine identified the following key factors:[4]

- Temperature: Higher temperatures increase the reaction rate but can also lead to thermal degradation or side reactions. For melt polycondensation, temperatures typically range from 150°C to 230°C.[5]
- Time: Longer reaction times generally lead to higher molecular weight polymers, but the process must be optimized to avoid degradation.
- Vacuum: Applying a vacuum is crucial for removing water, the byproduct of condensation.
   This shifts the reaction equilibrium towards the formation of the polymer, leading to higher molecular weights.
- Catalyst Concentration: The amount of catalyst affects the reaction rate. The optimal
  concentration must be determined experimentally to maximize efficiency without causing
  undesirable side effects.

The interplay of these factors affects key polymer characteristics, such as the acid value. For use as a dispersant in certain applications, polycondensates with acid values between 75.7 and 104.0 mg KOH/g have been found to be suitable.[4]

Caption: Factors influencing the polycondensation process.



## **Data Presentation**

Table 1: Comparison of Catalytic Systems and Conditions for Poly(ester amide) Synthesis

Catalyst System	Catalyst Example	Typical Temperatur e (°C)	Typical Conditions	Key Advantages	Reference(s
Acid Catalysis	p- Toluenesulfon ic Acid (p- TSA)	150 - 190	Melt polycondensa tion, vacuum	Cost- effective, readily available	[4]
Metal-Based	Stannous Chloride (SnCl <sub>2</sub> )	180 - 200	Melt polycondensa tion, inert atm.	High catalytic activity	[6]
Enzymatic	Immobilized Lipase (Novozym 435)	80 - 95	Solvent-free or organic solvent	Mild conditions, high selectivity	[9]

# **Experimental Protocols**

Protocol 1: Acid-Catalyzed Melt Polycondensation

This protocol describes the synthesis of a poly(ester-amide) from adipic acid and diethanolamine using p-toluenesulfonic acid (p-TSA) as a catalyst.

#### Materials:

- Adipic Acid (AA)
- Diethanolamine (DEA)
- p-Toluenesulfonic acid monohydrate (p-TSA)
- Nitrogen gas (high purity)



• Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for dissolution

#### Equipment:

- Three-neck round-bottom flask
- Mechanical stirrer with a high-torque motor
- Heating mantle with temperature controller
- Condenser with a collection flask (e.g., Dean-Stark trap)
- · Vacuum pump with a cold trap
- Nitrogen inlet

#### Procedure:

- Monomer Charging: Place equimolar amounts of adipic acid and diethanolamine into the three-neck flask. For example, add 14.61 g (0.1 mol) of adipic acid and 10.51 g (0.1 mol) of diethanolamine.
- Catalyst Addition: Add the p-TSA catalyst to the flask. A typical catalyst loading is 0.5-1.0% by weight of the total monomers (e.g., 0.12 g to 0.25 g).
- Inert Atmosphere: Assemble the mechanical stirrer and condenser. Purge the system with dry nitrogen gas for 15-20 minutes to remove air and moisture. Maintain a gentle nitrogen flow.
- First Stage (Esterification):
  - Begin stirring and heat the mixture to 150-160°C. The reactants will melt and form a homogenous liquid.
  - Maintain this temperature for 2-3 hours. Water will be generated and collected in the condenser/trap.
- Second Stage (Polycondensation under Vacuum):



- Gradually increase the temperature to 180-190°C.
- Slowly apply vacuum to the system, reducing the pressure to below 20 mBar over about
   30 minutes.[5] This prevents vigorous boiling of the reactants.
- Continue the reaction under high vacuum for an additional 4-6 hours. The viscosity of the mixture will increase significantly as the polymer forms.
- Reaction Termination and Product Recovery:
  - Stop heating and turn off the vacuum, reintroducing nitrogen gas to bring the system back to atmospheric pressure.
  - Allow the reactor to cool to room temperature. The resulting polymer will be a viscous liquid or a solid.
  - Dissolve the polymer in a suitable solvent (e.g., DMF, DMSO) for further purification or characterization.
  - The polymer can be purified by precipitation in a non-solvent like cold water or methanol, followed by filtration and drying under vacuum.

Caption: General workflow for melt polycondensation.

Protocol 2: Enzymatic Polycondensation in a Solvent-Free System

This protocol outlines the synthesis of a poly(ester-amide) using an immobilized lipase catalyst under milder, solvent-free conditions.

#### Materials:

- Adipic Acid (AA)
- Diethanolamine (DEA)
- Immobilized Candida antarctica lipase B (e.g., Novozym 435)
- Molecular sieves (3Å or 4Å, activated)



#### Equipment:

- Schlenk flask or reaction vial with a screw cap
- · Heating block or oil bath with magnetic stirring
- Vacuum oven

#### Procedure:

- Monomer and Enzyme Preparation:
  - In a reaction vial, add equimolar amounts of adipic acid (e.g., 1.46 g, 10 mmol) and diethanolamine (1.05 g, 10 mmol).
  - Add Novozym 435. A typical loading is 10% by weight of the total monomers (e.g., 0.25 g).
  - Add activated molecular sieves (approx. 1 g) to adsorb the water byproduct.
- Reaction Setup:
  - Seal the vial and place it in a preheated oil bath or heating block set to 85-95°C.
  - Begin magnetic stirring to ensure the mixture is homogenous once melted.
- Polycondensation:
  - Maintain the reaction at the set temperature with continuous stirring for 24-72 hours. The reaction progress can be monitored by periodically taking small aliquots and analyzing for molecular weight (GPC) or acid value.
- Product Recovery and Purification:
  - After the desired reaction time, cool the vial to room temperature.
  - Add a suitable solvent (e.g., chloroform or DMF) to dissolve the polymer product.
  - Separate the immobilized enzyme and molecular sieves by filtration. The enzyme can be washed with solvent, dried, and potentially reused.



- Isolate the polymer from the filtrate by evaporating the solvent under reduced pressure or by precipitation in a non-solvent.
- Dry the final polymer product in a vacuum oven at 40-50°C until a constant weight is achieved.

Caption: Simplified mechanism of catalyzed polycondensation.

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